molecular formula C8H10O3 B2940868 2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid CAS No. 1936666-75-9

2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid

Cat. No.: B2940868
CAS No.: 1936666-75-9
M. Wt: 154.165
InChI Key: MDFNKHNLBNSJLV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oxolane and propargyl bromide.

    Alkylation Reaction: The oxolane undergoes an alkylation reaction with propargyl bromide in the presence of a strong base, such as sodium hydride, to introduce the prop-2-yn-1-yl group.

    Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Compounds with new functional groups replacing the prop-2-yn-1-yl group.

Scientific Research Applications

2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid can be compared with other similar compounds, such as:

    2-(Prop-2-yn-1-yl)tetrahydrofuran-2-carboxylic acid: Similar structure but with different substituents.

    2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid: Similar structure but with a different ring system.

    2-(Prop-2-yn-1-yl)oxolane-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

Properties

IUPAC Name

2-prop-2-ynyloxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-4-8(7(9)10)5-3-6-11-8/h1H,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFNKHNLBNSJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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